molecular formula C14H18N2O6S B13086980 4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B13086980
M. Wt: 342.37 g/mol
InChI Key: VGFFBLJFBVGPHJ-UHFFFAOYSA-N
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Description

4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid is a compound that features a piperazine ring, a benzoic acid moiety, and an ethoxycarbonyl group. Piperazine derivatives are known for their pharmacological properties and are used in various therapeutic areas .

Preparation Methods

The synthesis of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then sulfonylated to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to multiple receptors with high affinity, influencing various biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules .

Comparison with Similar Compounds

Similar compounds to 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid include:

The uniqueness of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C14H18N2O6S/c1-2-22-14(19)15-7-9-16(10-8-15)23(20,21)12-5-3-11(4-6-12)13(17)18/h3-6H,2,7-10H2,1H3,(H,17,18)

InChI Key

VGFFBLJFBVGPHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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